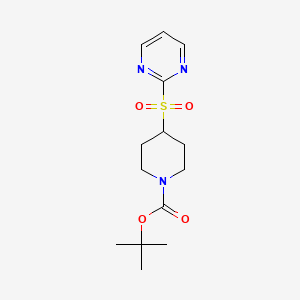
tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate (TSPC) is an organic compound with a unique structure, consisting of a tert-butyl group, a pyrimidine-2-sulfonyl group and a piperidine-1-carboxylate group. It is a versatile compound and has a wide range of applications in organic synthesis and scientific research. In
Wirkmechanismus
Tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate is an organic compound with a unique structure, and its mechanism of action is not yet fully understood. However, it is known that it is involved in a number of biochemical and physiological processes, including the synthesis of proteins, peptides, and other biologically active compounds. It is also known to be involved in the regulation of gene expression and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate are not yet fully understood. However, it is known to be involved in a number of biochemical and physiological processes, including the synthesis of proteins, peptides, and other biologically active compounds. It is also known to be involved in the regulation of gene expression and the regulation of cell signaling pathways. Additionally, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate in lab experiments include its versatility and its ability to be used in a wide variety of applications. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate in lab experiments is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The future directions for tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. Additionally, further research into the synthesis of tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate, as well as its solubility in aqueous solutions, could lead to new and improved uses for the compound. Finally, further research into the potential therapeutic and medical applications of tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate could lead to new and improved treatments for various diseases and conditions.
Synthesemethoden
Tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl 4-chloropiperidine-1-carboxylate with 2-chloro-4-methylpyrimidine in the presence of a base such as sodium hydride or potassium tert-butoxide to form tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate. This reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The second step involves the removal of the chloride group by reaction with a base such as sodium hydroxide or potassium hydroxide in a solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate has been widely used in scientific research as a key intermediate in organic synthesis. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other biologically active compounds. It has also been used in the synthesis of peptides and proteins, as well as in the preparation of catalysts and other compounds.
Eigenschaften
IUPAC Name |
tert-butyl 4-pyrimidin-2-ylsulfonylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)21-13(18)17-9-5-11(6-10-17)22(19,20)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKRQHCSGMOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




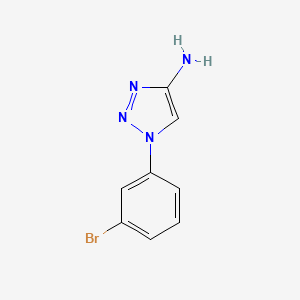
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
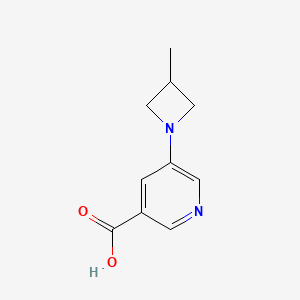
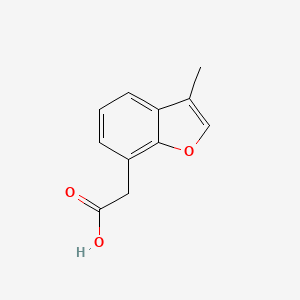

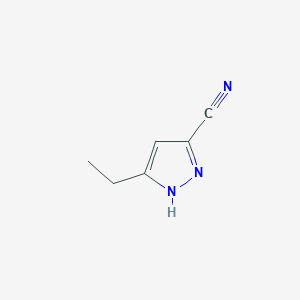
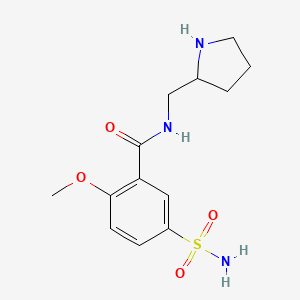
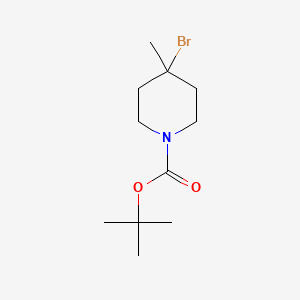
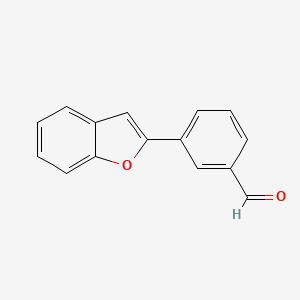
![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)
![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)